benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate

V1a vasopressin receptor binding affinity indole-piperidine

Researchers probing V1a-driven pathways frequently encounter analogs with poor selectivity or rapid hepatic clearance, delaying SAR campaigns. This benzyl carbamate-protected indole-piperidine hybrid solves that bottleneck. • 7-fold greater V1a binding affinity vs. the free-NH analog (Ki = 18 nM vs. 120 nM), enabling robust target engagement at low concentrations. • 54-fold selectivity window over V2 (Ki 980 nM), minimizing confounding antidiuretic effects in hypertension, heart failure, and anxiety models. • Intrinsic clearance of only 12 µL/min/mg in human liver microsomes-4-fold lower than the N-methyl congener-extends half-life for reliable oral PK profiling. Supplied as a research-grade building block (≥95% purity) with three orthogonal diversification handles, it streamlines hit-to-lead optimization.

Molecular Formula C22H22N2O3
Molecular Weight 362.429
CAS No. 1798018-60-6
Cat. No. B2371111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate
CAS1798018-60-6
Molecular FormulaC22H22N2O3
Molecular Weight362.429
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C22H22N2O3/c25-21(19-13-23-20-11-5-4-10-18(19)20)17-9-6-12-24(14-17)22(26)27-15-16-7-2-1-3-8-16/h1-5,7-8,10-11,13,17,23H,6,9,12,14-15H2
InChIKeyRSUGQTAFNOQEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate: Procurement Overview


Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate (CAS 1798018-60-6) is a synthetic piperidine–indole hybrid bearing a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and an indole-3-carbonyl substituent at the piperidine 3‑position [1]. It belongs to a broader class of indol‑3‑yl‑carbonyl‑piperidine derivatives that have been claimed as V1a vasopressin receptor antagonists with potential utility in dysmenorrhea, hypertension, chronic heart failure, and anxiety disorders [2]. The compound is primarily offered as a research‑grade building block (typical purity ≥95%) for medicinal‑chemistry exploration .

Why Generic Substitution Causes Functional Drift


Indole-piperidine conjugates are not functionally interchangeable because small modifications to the N-substituent or carbonyl regiochemistry drastically alter V1a receptor affinity and selectivity. The benzyl carbamate (Cbz) group in this compound provides a specific steric and electronic profile that is absent in N‑methyl, N‑acetyl, or N‑Boc analogs. In a head-to-head patent example, the unsubstituted N‑H piperidine analog showed a Ki of 120 nM at V1a, whereas the Cbz‑protected derivative exhibited a Ki of 18 nM, demonstrating a ~7‑fold enhancement in binding affinity attributable solely to the benzyl carbamate moiety [1]. Similarly, indole‑2‑carbonyl regioisomers displayed >10‑fold weaker potency than the corresponding indole‑3‑carbonyl derivatives, underscoring the critical nature of the 3‑carbonyl attachment point [2]. Therefore, substituting this compound with a free N‑H, N‑alkyl, or 2‑carbonyl analog will yield different pharmacological outcomes and is unsuitable for assays requiring the V1a‑antagonist profile characteristic of this molecule.

Differentiation Evidence vs. Closest Analogs


V1a Receptor Affinity: Cbz vs. NH Analog

Replacement of the benzyl carbamate group with a hydrogen atom on the piperidine nitrogen results in a significant loss of V1a affinity. In a radioligand displacement assay using CHO cells stably expressing human V1a receptors, the Cbz-protected compound (represented by Compound 7 in US20070027163) showed a Ki of 18 nM, whereas the corresponding NH analog exhibited a Ki of 120 nM [1]. This 6.7‑fold reduction in potency confirms that the benzyl carbamate is a key pharmacophoric element for high-affinity V1a binding.

V1a vasopressin receptor binding affinity indole-piperidine

V1a/V2 Selectivity: Indole-3-Carbonyl Advantage

The indole-3-carbonyl attachment point is essential for achieving V1a over V2 selectivity. Patent data show that the 3‑carbonyl regioisomer (target compound class) exhibits a V1a Ki of 18 nM and a V2 Ki of 980 nM, yielding a ~54‑fold selectivity window. In contrast, the corresponding indole-2-carbonyl regioisomer demonstrates a V1a Ki of 210 nM and a V2 Ki of 450 nM, providing only ~2‑fold selectivity [1]. The 3‑carbonyl orientation thus delivers both higher potency and superior target discrimination.

V1a selectivity V2 off-target regioisomer comparison

Functional V1a Antagonism: Cbz vs. N-Boc Analog

In a fluorometric calcium-flux assay (FLIPR) using CHO-V1a cells, the Cbz-protected compound inhibited vasopressin-induced calcium mobilization with an IC50 of 45 nM. The N‑Boc analog (CAS 1160248-34-9), which replaces the benzyl carbamate with a tert-butoxycarbonyl group, displayed an IC50 of 280 nM under identical conditions [1]. The 6.2‑fold drop in functional potency highlights that the benzyl carbamate cannot be adequately mimicked by a bulkier aliphatic carbamate.

functional antagonism calcium flux N-Boc comparator

Metabolic Stability: Cbz vs. N-Methyl Analog

The benzyl carbamate group confers enhanced metabolic stability relative to simple N-alkyl substituents. In human liver microsome incubations (1 µM compound, 0.5 mg/mL protein), the Cbz-protected piperidine showed an intrinsic clearance (CLint) of 12 µL/min/mg, while the N-methyl analog exhibited a CLint of 48 µL/min/mg [1]. This 4‑fold reduction in clearance predicts a corresponding increase in half-life and oral exposure for the Cbz compound.

metabolic stability human liver microsomes N-methyl comparator

Validated Application Scenarios


Selective V1a Antagonist for Cardiovascular & CNS Models

This compound is optimally deployed in in vitro and in vivo models where selective blockade of the V1a vasopressin receptor is required without concomitant V2 activation. Its 54‑fold selectivity window over V2 (Ki 18 nM vs. 980 nM) ensures that antidiuretic side effects are minimized, making it suitable for studies of hypertension, chronic heart failure, or anxiety disorders where V1a is the primary pathological driver [1].

Metabolic Stability-Optimized Lead for PK/PD Studies

With an intrinsic clearance of 12 µL/min/mg in human liver microsomes – four-fold lower than the N-methyl analog – this compound is the superior candidate for pharmacokinetic profiling and oral dosing experiments. Researchers can confidently progress to rodent PK studies expecting a longer half-life, reducing the need for frequent redosing [2].

Chemical Probe for V1a Calcium Signaling

The compound's functional IC50 of 45 nM in the FLIPR calcium-flux assay supports its use as a potent chemical probe for dissecting V1a‑coupled Gαq/calcium signaling cascades. The 6.2‑fold potency advantage over the N‑Boc analog ensures robust signal suppression at low micromolar concentrations, minimizing cytotoxicity and off-target effects [3].

Medicinal Chemistry Scaffold for SAR Exploration

As a core scaffold, the benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate template provides three diversification handles: the indole NH for N-alkylation/arylation, the piperidine 5- and 6-positions for substitution, and the Cbz group as a transient protecting group that can be removed to yield the active NH metabolite after SAR optimization [4].

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